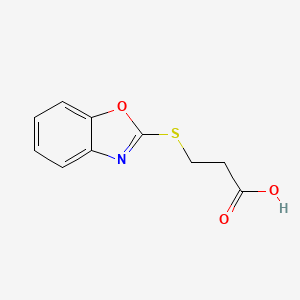

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-6-15-10-11-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPKNYUHIYHYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353406 | |

| Record name | 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60788-67-2 | |

| Record name | 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid" properties

An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid: Properties, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule belonging to the versatile class of benzoxazole derivatives. While specific research on this particular compound is limited, its structural motifs—the benzoxazole core and the thiopropanoic acid side chain—are well-documented in medicinal and materials chemistry. By examining the established properties of these components, we can infer the potential characteristics and applications of the title compound, offering a scientifically grounded perspective for researchers and drug development professionals.

The benzoxazole scaffold is a privileged heterocyclic structure renowned for its wide array of pharmacological activities.[1][2][3][4] Derivatives are known to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][4] The propionic acid moiety is also significant, being a key feature of the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[5][6][7] The strategic combination of these two pharmacophores in this compound suggests a promising candidate for further investigation.

Physicochemical Properties and Structural Characterization

Table 1: Predicted Physicochemical Properties

| Property | Value (for the closely related 3-(1,3-Benzoxazol-2-yl)propanoic acid) | Data Source |

|---|---|---|

| Molecular Formula | C10H9NO3 | PubChem[8] |

| Molecular Weight | 191.18 g/mol | PubChem[8] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[8] |

| Rotatable Bond Count | 3 | PubChem[8] |

Spectroscopic Analysis Workflow

The definitive characterization of a newly synthesized batch of this compound would rely on a combination of standard spectroscopic techniques. The structural confirmation process is crucial for verifying the identity and purity of the compound before any biological evaluation.[9] The typical workflow involves Mass Spectrometry to confirm the molecular weight, followed by Infrared and Nuclear Magnetic Resonance spectroscopy to elucidate the functional groups and the precise arrangement of atoms.[1][9][10]

Caption: Logical workflow for the structural elucidation of benzoxazole derivatives.

Synthesis Strategy and Experimental Protocol

A plausible and efficient synthesis of this compound can be designed based on established methods for creating 2-thio-substituted benzoxazoles. The core of this strategy is the nucleophilic substitution reaction between 2-mercaptobenzoxazole (also known as benzo[d]oxazole-2-thiol) and a suitable three-carbon electrophile.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process:

-

Step 1: Synthesis of 2-Mercaptobenzoxazole. This key intermediate is typically synthesized by reacting 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[1]

-

Step 2: S-Alkylation. The thiol group of 2-mercaptobenzoxazole is then alkylated using 3-chloropropanoic acid or 3-bromopropanoic acid in a polar aprotic solvent with a non-nucleophilic base to yield the final product.

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Tiaprofenic acid. A reappraisal of its pharmacological properties and use in the management of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-(1,3-Benzoxazol-2-yl)propanoic acid | C10H9NO3 | CID 2474218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid (CAS No. 60788-67-2), a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the structural features, experimentally determined and predicted properties, and potential applications of this molecule, with a particular focus on its relevance to drug discovery and development. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel benzoxazole-based compounds.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a prominent heterocyclic motif found in a wide array of biologically active compounds. Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects. The incorporation of a propanoic acid moiety via a sulfanyl linker at the 2-position of the benzoxazole ring, as seen in this compound, introduces additional functional groups that can influence the molecule's solubility, pharmacokinetic profile, and target interactions. This guide provides a detailed examination of the core physicochemical properties of this specific derivative, offering insights into its potential for further development.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of a compound is a thorough characterization of its molecular structure.

IUPAC Name: this compound[1][2]

Molecular Formula: C₁₀H₉NO₃S[2]

Molecular Weight: 223.25 g/mol [2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for designing appropriate experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃S | [2] |

| Molecular Weight | 223.25 g/mol | [2] |

| Melting Point | 92 °C (literature) | [2] |

| Boiling Point | Not experimentally determined | |

| Solubility | Data not available | |

| pKa | Data not available |

Discussion of Properties:

The reported melting point of 92 °C suggests that this compound is a solid at room temperature. The presence of both a carboxylic acid group and a benzoxazole ring system suggests that the molecule will exhibit moderate polarity. The solubility is expected to be poor in water and higher in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The carboxylic acid moiety will impart acidic properties to the molecule, and its pKa is anticipated to be in the range typical for carboxylic acids (around 4-5).

Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 2-mercaptobenzoxazole and a suitable 3-halopropanoic acid, such as 3-bromopropanoic acid, in the presence of a base.

Figure 2: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-mercaptobenzoxazole (1 equivalent) in a suitable solvent such as ethanol or acetone, add a base like sodium carbonate or triethylamine (1.1 equivalents).

-

Addition of Reagent: Stir the mixture at room temperature for 30 minutes to form the thiolate salt. Then, add 3-bromopropanoic acid (1 equivalent) dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole ring, as well as two triplet signals for the methylene protons of the propanoic acid chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and characteristic bands for the benzoxazole ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z = 223.25.

Potential Biological Activity and Applications

While specific biological activity data for this compound is not extensively reported in the literature, the benzoxazole scaffold is a well-established pharmacophore with a wide range of biological activities.

Antifungal and Antimicrobial Potential:

Numerous studies have demonstrated the potent antifungal and antibacterial properties of benzoxazole derivatives. These compounds are known to interfere with various cellular processes in microorganisms. The presence of the sulfanylpropanoic acid side chain in the target molecule may enhance its antimicrobial efficacy or modulate its spectrum of activity. Further screening of this compound against a panel of pathogenic bacteria and fungi is warranted to explore its potential as a novel anti-infective agent.

Drug Development Implications:

The carboxylic acid group in this compound provides a handle for further chemical modifications, such as esterification or amidation, to generate a library of derivatives with potentially improved pharmacokinetic and pharmacodynamic properties. This makes the parent compound a valuable starting point for lead optimization in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with a combination of structural features that make it an interesting candidate for further investigation in medicinal chemistry and materials science. This technical guide has summarized the currently available physicochemical data and outlined a plausible synthetic route. While there is a clear need for more extensive experimental characterization of its properties and biological activities, the information presented here provides a solid foundation for researchers to build upon in their exploration of this promising molecule.

References

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted spectral data for the novel compound 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a comprehensive and scientifically grounded predictive spectral profile. By dissecting the molecule's constituent functional groups and drawing parallels with empirically characterized analogous structures, this guide serves as an essential resource for researchers engaged in the synthesis, identification, and characterization of new chemical entities in the fields of medicinal chemistry and materials science. Each predicted spectral feature is accompanied by a thorough explanation of the underlying chemical principles, providing a robust framework for the interpretation of future experimental data.

Introduction and Molecular Structure

The compound this compound is a multifaceted molecule integrating a benzoxazole heterocycle, a thioether linkage, and a carboxylic acid moiety. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, necessitating a reliable methodology for its structural confirmation. Spectroscopic analysis is the cornerstone of molecular characterization, and this guide offers a predictive blueprint of the expected spectral signatures.

The structural formula of this compound is presented below, with atoms numbered for the purpose of unambiguous spectral assignment in the subsequent sections.

Caption: Structure of this compound with atom numbering for spectral assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzoxazole ring and the aliphatic protons of the propanoic acid chain. The chemical shifts are influenced by the electron-withdrawing nature of the benzoxazole system and the sulfur atom.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Predicted ¹H NMR Data Summary

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |

| Aromatic (4H) | 7.20 - 7.60 | Multiplet | 4H | Protons on the benzoxazole ring, likely appearing as two overlapping multiplets due to the asymmetric substitution pattern. |

| -S-CH ₂- | ~3.50 | Triplet | 2H | Methylene group adjacent to the sulfur atom, deshielded by sulfur. Expected to be a triplet due to coupling with the adjacent CH₂ group. |

| -CH₂-CH ₂-COOH | ~2.80 | Triplet | 2H | Methylene group adjacent to the carbonyl group, deshielded by the carbonyl. Expected to be a triplet due to coupling with the -S-CH₂- group. |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid, which is typically broad and can exchange with trace water in the solvent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the influence of neighboring heteroatoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data Summary

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O (Carboxylic Acid) | ~175 | The carbonyl carbon is highly deshielded due to the two adjacent oxygen atoms. |

| C (Benzoxazole, C=N) | ~165 | The carbon atom double-bonded to nitrogen in the benzoxazole ring is significantly deshielded. |

| Aromatic C (Benzoxazole) | 110 - 150 | Aromatic carbons of the benzoxazole ring will appear in this region, with variations based on their position relative to the heteroatoms. |

| -S-C H₂- | ~35 | The methylene carbon attached to sulfur, deshielded relative to a standard alkane. |

| -C H₂-COOH | ~30 | The methylene carbon adjacent to the carbonyl group. |

Predicted Mass Spectrum and Fragmentation Pattern

Mass spectrometry will confirm the molecular weight and can provide structural information through analysis of the fragmentation pattern. The predicted molecular weight for C₁₀H₉NO₃S is 223.25 g/mol .

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode.

-

Mass Analysis: Employ a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern.

Predicted Fragmentation Pathway

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. A plausible fragmentation pathway is outlined below.

Caption: Predicted mass fragmentation pathway for this compound.

Predicted Infrared (IR) Spectral Data

The IR spectrum will reveal the presence of the key functional groups in the molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or place the sample directly on the crystal of an attenuated total reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR region (4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1500 - 1600 | C=C and C=N stretches | Aromatic Ring and Benzoxazole |

| ~1250 | C-O stretch | Benzoxazole Ether Linkage |

| ~700 | C-S stretch | Thioether |

Conclusion

This guide provides a comprehensive, albeit predictive, spectral characterization of this compound. The presented data, derived from fundamental principles and comparative analysis of related structures, offers a solid foundation for researchers to confirm the identity and purity of this compound. It is anticipated that experimental data will align closely with these predictions, and any deviations will provide valuable insights into the nuanced electronic and structural properties of this molecule.

References

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link][2]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link][3]

-

SpectraBase. 3-(2-thioxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. [Link][5]

-

NIH National Library of Medicine. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link][6]

-

NIH National Library of Medicine. 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. [Link][7]

Sources

- 1. 3-(1,3-Benzoxazol-2-yl)propanoic acid | C10H9NO3 | CID 2474218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Propanoic acid [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)propanoic Acid (CAS Number: 78757-00-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-benzoxazol-2-yl)propanoic acid (CAS No. 78757-00-3), a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the core chemical and physical properties of the molecule, detailed synthetic methodologies, and robust analytical techniques for its characterization. Furthermore, it explores the promising biological activities exhibited by the broader class of benzoxazole-propanoic acid derivatives, offering insights into potential therapeutic applications and proposing future research directions. The guide is structured to provide not just factual data, but also the scientific rationale behind experimental designs and analytical interpretations, empowering researchers to confidently work with and innovate upon this versatile chemical scaffold.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole moiety, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

The incorporation of a propanoic acid side chain at the 2-position of the benzoxazole ring, as seen in 3-(1,3-benzoxazol-2-yl)propanoic acid, introduces a flexible linker and a carboxylic acid functional group. This appendage can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The carboxylic acid can act as a key hydrogen bond donor and acceptor, anchor the molecule to biological targets, and improve aqueous solubility, a critical factor in drug development. This guide will specifically focus on the synthesis, characterization, and potential biological relevance of this particular derivative.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

Chemical Identity

| Property | Value | Source |

| CAS Number | 78757-00-3 | [4] |

| IUPAC Name | 3-(1,3-benzoxazol-2-yl)propanoic acid | [4] |

| Synonyms | 3-(Benzo[d]oxazol-2-yl)propanoic acid, 3-(2-Benzoxazolyl)propanoic Acid | [4] |

| Molecular Formula | C₁₀H₉NO₃ | [4] |

| Molecular Weight | 191.18 g/mol | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CCC(=O)O | [4] |

| InChIKey | FUPQHVOTDIAYLV-UHFFFAOYSA-N | [4] |

Predicted Physical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Topological Polar Surface Area | 63.3 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis of 3-(1,3-Benzoxazol-2-yl)propanoic Acid

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. The most common and direct approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.

General Synthetic Strategy: Condensation and Cyclization

The logical and widely employed method for synthesizing 3-(1,3-benzoxazol-2-yl)propanoic acid involves the reaction of 2-aminophenol with a suitable three-carbon carboxylic acid derivative, such as succinic anhydride or glutaric acid, under dehydrating conditions. A highly effective and frequently used condensing agent for this transformation is polyphosphoric acid (PPA), which serves as both a catalyst and a solvent at elevated temperatures.

The reaction mechanism proceeds through an initial acylation of the amino group of 2-aminophenol by the carboxylic acid, forming an o-hydroxy amide intermediate. Subsequent intramolecular cyclization, driven by the acidic environment and high temperature, followed by dehydration, leads to the formation of the stable benzoxazole ring.

Caption: General synthetic workflow for 3-(1,3-benzoxazol-2-yl)propanoic acid.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the structurally related 3-(1,3-benzoxazol-2-yl)benzoic acid and is expected to yield the desired product with minor optimization.[5]

Materials:

-

2-Aminophenol

-

Succinic anhydride

-

Polyphosphoric acid (PPA)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), 10% aqueous solution

-

Ethanol (for recrystallization)

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and succinic anhydride (1.0 eq).

-

Addition of PPA: Carefully add polyphosphoric acid (approximately 10-15 times the weight of the reactants) to the flask.

-

Heating: Heat the reaction mixture to 140-160°C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane, 1:1).

-

Work-up: After the reaction is complete, allow the mixture to cool to a manageable temperature (around 80-100°C). Carefully and slowly pour the warm reaction mixture into a beaker of ice-cold water with constant stirring to precipitate the crude product.

-

Neutralization and Filtration: Neutralize the acidic aqueous mixture by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure 3-(1,3-benzoxazol-2-yl)propanoic acid.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of 3-(1,3-benzoxazol-2-yl)propanoic acid is expected to show distinct signals corresponding to the aromatic protons of the benzoxazole ring and the aliphatic protons of the propanoic acid side chain.

-

Aromatic Protons: The four protons on the benzene ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment and will likely appear as complex multiplets.

-

Aliphatic Protons: The two methylene groups of the propanoic acid side chain will appear as two triplets in the upfield region. The methylene group adjacent to the benzoxazole ring (α-CH₂) is expected to be more deshielded and appear around δ 3.0-3.5 ppm, while the methylene group adjacent to the carboxylic acid (β-CH₂) will likely resonate around δ 2.7-3.0 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet in the far downfield region, typically above δ 10 ppm, and its visibility may depend on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of δ 170-180 ppm.

-

Benzoxazole Carbons: The carbon atom at the 2-position of the benzoxazole ring (C-2) is typically found in the range of δ 160-165 ppm. The aromatic carbons of the fused benzene ring will resonate in the region of δ 110-150 ppm.

-

Aliphatic Carbons: The two methylene carbons of the propanoic acid side chain will appear in the upfield region, typically between δ 25 and 40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI): Under electron ionization, the molecular ion peak ([M]⁺) at m/z 191 would be expected. Key fragmentation pathways would likely involve:

-

Loss of the carboxyl group: Cleavage of the C-C bond between the methylene group and the carboxyl group could lead to the loss of COOH (45 Da), resulting in a fragment ion at m/z 146.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could produce a fragment at m/z 147.

-

Cleavage of the propanoic acid side chain: Fragmentation of the side chain can lead to various smaller ions.

-

Fragmentation of the benzoxazole ring: At higher energies, the stable benzoxazole ring system can also fragment.

Caption: Predicted major fragmentation pathways for 3-(1,3-benzoxazol-2-yl)propanoic acid in mass spectrometry.

Potential Biological Activities and Research Applications

While specific biological data for 3-(1,3-benzoxazol-2-yl)propanoic acid is not extensively reported in the public domain, the well-documented activities of the broader benzoxazole and arylpropionic acid classes provide a strong rationale for its investigation in several therapeutic areas.[6]

Anticancer Activity

Numerous benzoxazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[7] The arylpropionic acid motif is also present in several non-steroidal anti-inflammatory drugs (NSAIDs) which have been investigated for their chemopreventive properties. The combination of these two pharmacophores in 3-(1,3-benzoxazol-2-yl)propanoic acid makes it a compelling candidate for anticancer drug discovery.

Proposed Research Workflow for Anticancer Evaluation:

Caption: Proposed workflow for the evaluation of the anticancer potential of 3-(1,3-benzoxazol-2-yl)propanoic acid.

Antimicrobial Activity

Benzoxazole derivatives have a long history as effective antimicrobial agents against a wide range of bacteria and fungi.[8][9] The mechanism of action can vary, but often involves the disruption of essential cellular processes in microorganisms. The propanoic acid side chain could potentially enhance the uptake of the compound by microbial cells.

Proposed Experimental Protocol for Antimicrobial Screening (Broth Microdilution):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of 3-(1,3-benzoxazol-2-yl)propanoic acid in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[10] Some benzoxazole derivatives have also been reported to possess anti-inflammatory properties.[2] Therefore, 3-(1,3-benzoxazol-2-yl)propanoic acid is a rational candidate for investigation as a potential anti-inflammatory agent.

Proposed Experimental Protocol for COX Inhibition Assay:

-

In Vitro COX Inhibition Assay: Commercially available COX-1 and COX-2 inhibitor screening kits can be used to determine the IC₅₀ values of the compound against both isoforms. This will provide insights into its potency and selectivity.

-

Cell-based Assays: The effect of the compound on the production of pro-inflammatory mediators, such as prostaglandins and cytokines, can be evaluated in cell models (e.g., lipopolysaccharide-stimulated macrophages).

Conclusion and Future Directions

3-(1,3-Benzoxazol-2-yl)propanoic acid is a synthetically accessible molecule that combines two important pharmacophores. While specific biological data for this compound is emerging, the extensive research on related benzoxazole and arylpropionic acid derivatives strongly suggests its potential in drug discovery, particularly in the areas of oncology, infectious diseases, and inflammation.

Future research should focus on the efficient and scalable synthesis of this compound and its derivatives, followed by a systematic evaluation of their biological activities through the in vitro and in vivo models outlined in this guide. Structure-activity relationship (SAR) studies, by modifying both the benzoxazole ring and the propanoic acid side chain, will be crucial in optimizing the potency and selectivity of this promising chemical scaffold for the development of novel therapeutic agents.

References

- BenchChem. (2025). Application Notes: Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

- BenchChem. (2025). An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)benzoic Acid.

-

PubChem. (n.d.). 3-(1,3-Benzoxazol-2-yl)propanoic acid. Retrieved from [Link]

- Gökhan-Kelekçi, N., et al. (2009). Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues.

- Pandey, D., & Singh, P. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.

- Semwal, R. B., et al. (2021).

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives.

- Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry.

- Sridevi, C., et al. (2017). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides.

- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-(1,3-Benzoxazol-2-yl)propanoic acid | C10H9NO3 | CID 2474218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Multifaceted Biological Activities of Benzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold," capable of binding to a diverse array of biological targets with high affinity.[1][2] This inherent versatility has led to the development of a vast library of benzoxazole derivatives exhibiting a remarkable spectrum of pharmacological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and beyond, making this class of compounds a fertile ground for the discovery of novel therapeutic agents.[3][4] This guide aims to provide an in-depth technical overview of the significant biological activities of benzoxazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The proliferation of cancer cells is a complex process driven by a confluence of aberrant signaling pathways. Benzoxazole derivatives have emerged as potent anticancer agents by selectively targeting key molecular players in these pathways.[5][6][7]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism through which benzoxazole derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[8][9] These receptors are crucial for tumor angiogenesis, growth, and metastasis.[8] By binding to the ATP-binding pocket of these kinases, benzoxazole derivatives block the downstream signaling cascades that promote cell proliferation, survival, and migration.[8][9]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that is fundamental to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[10][11][12] Inhibition of VEGFR-2 by benzoxazole derivatives effectively chokes off this supply line, thereby impeding tumor growth.[13]

VEGFR-2 Signaling Pathway and its Inhibition by Benzoxazole Derivatives

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Induction of Apoptosis

Beyond inhibiting proliferative signals, certain benzoxazole derivatives can actively induce programmed cell death, or apoptosis, in cancer cells.[14] This is often achieved by modulating the expression of key apoptosis-related proteins, such as upregulating pro-apoptotic proteins like p53 and BAX, while downregulating anti-apoptotic proteins like Bcl-2.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of potential anticancer compounds.[8][15][16][17][18]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [8][16][17]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the benzoxazole derivative and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Annexin V Staining for Apoptosis Detection

Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.[14][19][20][21]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]

Step-by-Step Methodology: [20]

-

Cell Treatment: Treat cells with the benzoxazole derivative for the desired time.

-

Cell Collection: Collect both adherent and floating cells and wash them with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.

Workflow for Apoptosis Detection by Flow Cytometry

Caption: Step-by-step workflow for the Annexin V apoptosis assay.

Quantitative Data: Anticancer Activity of Benzoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | HCT116 (Colon) | 24.5 | [3] |

| Compound 4 | HCT116 (Colon) | 39.9 | [3] |

| Compound 26 | HCT116 (Colon) | 35.6 | [3] |

| Compound 11b | MCF-7 (Breast) | Comparable to Sorafenib | [8] |

| Compound 5a | - | VEGFR-2 IC50: 0.145-0.970 | [8] |

| Compound 5g | - | VEGFR-2 IC50: 0.145-0.970 | [8] |

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[4][22]

Mechanism of Action: Inhibition of DNA Gyrase

A key target for the antibacterial action of benzoxazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[23][24][25][26] By inhibiting this enzyme, these compounds prevent the negative supercoiling of DNA, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[24] This mechanism is particularly effective against a range of Gram-positive and Gram-negative bacteria.[22]

Mechanism of DNA Gyrase Inhibition

Caption: Benzoxazole derivatives inhibit DNA gyrase, preventing DNA supercoiling.

Experimental Protocol: Serial Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The serial dilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[1][27][28][29][30]

Principle: A series of decreasing concentrations of the antimicrobial agent are prepared in a liquid growth medium, which are then inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no growth occurs.[1]

Step-by-Step Methodology: [28][30]

-

Preparation of Stock Solution: Dissolve the benzoxazole derivative in a suitable solvent to prepare a stock solution of known concentration.

-

Serial Dilution: Perform a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| General Range | E. faecalis | 64 to >512 | [NA] |

| Compound 21 | E. coli | Potent at 25 | [22] |

| Compound 18 | E. coli | Potent at 25 | [22] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Benzoxazole derivatives have shown promise as anti-inflammatory agents.[7][31]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[32][33][34][35]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is indicative of its anti-inflammatory potential.[35]

Step-by-Step Methodology: [32][34]

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the benzoxazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) via a suitable route (e.g., oral or intraperitoneal).

-

Induction of Edema: After a specific time interval (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Other Notable Biological Activities

The therapeutic potential of benzoxazole derivatives extends beyond the aforementioned areas. They have also been reported to possess:

-

Antiviral Activity: Some derivatives have shown activity against various viruses.[4]

-

Antifungal Activity: Benzoxazoles have demonstrated efficacy against a range of fungal pathogens.[4][22]

-

Enzyme Inhibition: Certain derivatives act as inhibitors of other enzymes, such as cyclooxygenase (COX), which is involved in inflammation. [NA]

-

CYP1A1 Induction: Some benzoxazole analogues can induce the expression of cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics. This mechanism is relevant to the bioactivation of certain anticancer prodrugs.[36][37][38][39][40]

Synthesis of 2-Substituted Benzoxazole Derivatives

A common and versatile method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenol with various electrophiles.[41][42][43][44]

Representative Synthetic Protocol: Tf₂O-Promoted Activation of Tertiary Amides[43][44]

Reagents: Tertiary amide, 2-aminophenol, triflic anhydride (Tf₂O), 2-fluoropyridine, dichloromethane (DCM), triethylamine (Et₃N).

-

To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-fluoropyridine (1 mmol).

-

Cool the mixture to 0 °C and add Tf₂O (0.6 mmol) dropwise. Stir for 15 minutes.

-

Add the 2-aminophenol (0.5 mmol) to the reaction mixture and stir for 1 hour at room temperature.

-

Quench the reaction with Et₃N (0.5 mL).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 2-substituted benzoxazole.

Conclusion and Future Perspectives

Benzoxazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Future research in this area should focus on the rational design of novel derivatives with enhanced potency and selectivity, as well as a deeper exploration of their mechanisms of action to identify new therapeutic targets. The continued investigation of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.

References

- Kumar, A., Sharma, S., Sharma, P., & Singh, B. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 38(13), 3927-3940.

- El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 26(15), 4625.

- American Society for Microbiology. (2005). Serial Dilution Protocols.

- Maxwell, A., & Lawson, D. M. (2013). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Biochimica et Biophysica Acta (BBA)

- Raju, R., & Abhinand, C. S. (2017). VEGFA-VEGFR2 signaling.

- Singh, P., Kumar, A., & Singh, R. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-13.

- Li, X., Wang, Y., Li, J., & Wang, J. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(19), 6533.

- Ma, Q. (2023). Effects of xenobiotics on CYP1 enzyme-mediated biotransformation and bioactivation of estradiol. Critical Reviews in Toxicology, 53(2), 105-125.

- Osmaniye, D., Korkut Çelikateş, B., Sağlık, B. N., Levent, S., Acar Çevik, U., Kaya Çavuşoğlu, B., ... & Kaplancıklı, Z. A. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.

- S, P., & S, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 111-114.

- Abcam. (n.d.). MTT assay protocol.

- Integra Biosciences. (2023).

- Shen, L. L. (1999). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 38(25), 7949-7956.

- Ciolino, H. E., & Yeh, G. C. (1999). Induction of Cyp1a1 Is a Nonspecific Biomarker of Aryl Hydrocarbon Receptor Activation: Results of Large Scale Screening of Pharmaceuticals and Toxicants in Vivo and in Vitro. Pharmaceutical Research, 16(9), 1436-1442.

- Mekhfi, H., El-Haouari, M., Legssyer, A., Bnouham, M., Aziz, M., At-Tih, A., ... & Ziyyat, A. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.

- Li, X., Wang, Y., Li, J., & Wang, J. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(19), 6533.

- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Mekhlafi, N. A., ... & Al-Maqtari, M. A. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(15), 5824.

- ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular...

- Çavuşoğlu, B. K., Sağlık, B. N., Osmaniye, D., Levent, S., Acar Çevik, U., & Kaplancıklı, Z. A. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129881.

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

- Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?

- ResearchGate. (2025).

- Microbe Online. (2013).

- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.

- BenchChem. (2025). An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professio.

- Ghoshal, T., & Patel, T. M. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(2), 1-4.

- R&D Systems. (n.d.).

- Vrzal, R., & Dvorak, Z. (2016). Activation of Xenobiotic Receptors: Driving into the Nucleus. Current Drug Metabolism, 17(4), 332-343.

- University of South Florida. (n.d.). Apoptosis Protocols.

- Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.

- Chakole, R. D., & Ragit, R. D. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.

- YouTube. (2023). How to prepare a Serial Dilution.

- Al-blewi, F. F., Almehmadi, M. A., Sobahi, T. R., & Al-wassil, A. I. (2020).

- Wikipedia. (n.d.). DNA gyrase.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 673-680.

- ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results...

- Jover, R., & Castell, J. V. (2020). Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence. Journal of Experimental & Clinical Cancer Research, 39(1), 1-13.

- Inotiv. (n.d.).

- Microbe Notes. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms.

- Bio-Rad Laboratories. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Yu, H., Li, Y., Wang, J., & Li, Y. (2021). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 11(20), 12053-12066.

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

- Nebert, D. W., & Dalton, T. P. (2006). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Drug Metabolism and Disposition, 34(8), 1335-1342.

- Yu, H., Li, Y., Wang, J., & Li, Y. (2021). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 11(20), 12053-12066.

Sources

- 1. integra-biosciences.com [integra-biosciences.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.ijresm.com [journal.ijresm.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. atcc.org [atcc.org]

- 9. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Apoptosis Protocols | USF Health [health.usf.edu]

- 21. kumc.edu [kumc.edu]

- 22. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 25. DNA gyrase - Wikipedia [en.wikipedia.org]

- 26. microbenotes.com [microbenotes.com]

- 27. asm.org [asm.org]

- 28. One moment, please... [microbeonline.com]

- 29. youtube.com [youtube.com]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 31. mdpi.com [mdpi.com]

- 32. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. inotiv.com [inotiv.com]

- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 36. Effects of xenobiotics on CYP1 enzyme-mediated biotransformation and bioactivation of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Activation of Xenobiotic Receptors: Driving into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 40. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 41. mdpi.com [mdpi.com]

- 42. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 43. pdf.benchchem.com [pdf.benchchem.com]

- 44. Benzoxazole synthesis [organic-chemistry.org]

Aryl Propionic Acids: From Classic Anti-inflammatories to Emerging Therapeutic Frontiers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of aryl propionic acids, a pivotal class of molecules in modern pharmacology. Initially rising to prominence as non-steroidal anti-inflammatory drugs (NSAIDs), this chemical scaffold is now the subject of intensive research for its therapeutic potential in oncology, neurodegenerative diseases, and beyond. We will delve into the established mechanisms of action, explore nascent applications, and provide detailed experimental protocols and conceptual frameworks to empower researchers in this dynamic field.

Part 1: The Core Pharmacology of Aryl Propionic Acids

Aryl propionic acids, commonly known as "profens," are a cornerstone of pain and inflammation management.[1][2][3][4][5] This class of drugs includes widely recognized agents such as Ibuprofen, Naproxen, and Ketoprofen.[1][2] Their primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are derived from a shared mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Mechanism of Action: COX Inhibition

The biological activity of traditional NSAIDs is a direct result of their ability to suppress the biosynthesis of prostaglandins (PGs).[2] This is achieved by inhibiting the COX enzymes, which are critical intermediates in the conversion of arachidonic acid to PGs.[2] In the early 1990s, research distinguished two key isoforms of this enzyme:

-

COX-1: A constitutively expressed isoform responsible for producing prostaglandins that provide gastrointestinal (GI) cytoprotection and maintain homeostasis.[1][2]

-

COX-2: An inducible isoform that is upregulated at sites of inflammation and mediates the inflammatory response.[1][2]

The anti-inflammatory effects of aryl propionic acids are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal ulceration and bleeding, are linked to the concurrent inhibition of the protective COX-1 enzyme.[1][2] The carboxylic acid moiety present in most profens is a key structural feature for this activity but is also associated with local irritation in the GI tract.[1][4]

Most aryl propionic acids possess a chiral carbon at the alpha position of the propionic acid side chain.[2] The (S)-enantiomer is typically the active form that inhibits the COX isoenzymes and is responsible for both the therapeutic action and the associated side effects.[1][2]

The Arachidonic Acid Cascade and COX Inhibition

Caption: Mechanism of aryl propionic acids via inhibition of COX-1 and COX-2 enzymes.

Table 1: Common Aryl Propionic Acids and Their Primary Applications

| Drug | Chemical Name | Primary Applications | Key Characteristics |

| Ibuprofen | 2-(4-isobutylphenyl)propionic acid | Analgesic, Anti-inflammatory, Antipyretic[1][2] | Widely used over-the-counter (OTC) medication for pain and fever.[1] |

| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | Treatment of arthritis and musculoskeletal disorders.[2] | Longer half-life compared to ibuprofen. |

| Ketoprofen | (RS)-2-(3-benzoylphenyl)propanoic acid | Analgesic and anti-inflammatory.[1][2] | Used for arthritis and acute pain. |

| Fenoprofen | (RS)-2-(3-phenoxyphenyl)propanoic acid | Mild to moderate pain relief and arthritis.[1][2] | Belongs to the same class of NSAIDs. |

| Oxaprozin | 3-(4,5-diphenyl-1,3-oxazol-2-yl)propionic acid | Treatment of osteoarthritis and rheumatoid arthritis.[1][2] | Unique structure among profens, with a longer half-life. |

Part 2: Emerging Therapeutic Applications Beyond Inflammation

While the anti-inflammatory properties of aryl propionic acids are well-documented, recent research has illuminated their potential in treating a range of other complex diseases.[5][6] These investigations often point to mechanisms that are both dependent on and independent of COX inhibition.

Anticancer Activity

A growing body of evidence suggests that NSAIDs, including aryl propionic acid derivatives, possess chemopreventive and anticancer properties.[6] Their antiproliferative activities have been observed against various cancer cell types, and research is actively exploring the underlying molecular targets.[6]

COX-Independent Mechanisms: A significant portion of the anticancer effects of profens may be mediated through pathways unrelated to cyclooxygenase.

-

Induction of Tumor Suppressor Proteins: Certain aryl propionic acids can selectively induce the expression of tumor suppressor proteins. For example, R-flurbiprofen has been shown to decrease the survival of prostate cancer cells (PC-3, DU-145) by inducing the p75NTR protein.[7] p75NTR functions as a tumor suppressor in the prostate, and its intracellular death domain can initiate apoptosis and inhibit growth.[7] This induction was highly selective, as the expression of other death receptors like Fas and various DRs remained largely unchanged.[7]

-

Cell Cycle Arrest: Some indole-aryl-amide derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest.[8] For instance, certain compounds can cause an accumulation of cells in the G0/G1 phase, preventing them from progressing to the S phase of the cell cycle.[8] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21.[8]

-

Apoptosis Regulation: Aryl propionic acid derivatives can influence key regulators of apoptosis, such as the Bcl-2 family of proteins.[8] Upregulation of pro-apoptotic proteins like Bax can lead to the release of cytochrome c from mitochondria, initiating the caspase cascade and programmed cell death.[8]

Experimental Workflow: Screening for Anticancer Activity

Caption: A generalized workflow for evaluating the anticancer potential of novel compounds.

Neuroprotective and Anti-neuroinflammatory Applications

Neuroinflammation, characterized by the activation of glial cells like microglia, is a common pathological feature in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[9][10][11] Aryl propionic acids are being investigated for their potential to mitigate this damaging inflammatory cascade in the central nervous system.

Mechanism of Action in Neuroinflammation: The therapeutic strategy in this context often involves targeting multiple inflammatory mediators.[9]

-

Inhibition of iNOS: Activated microglia produce pro-inflammatory mediators, including nitric oxide (NO), through the action of inducible nitric oxide synthase (iNOS).[9][11] Overexpression of iNOS can lead to neuronal damage.[11] Studies using LPS-stimulated BV2 mouse microglial cells have shown that novel amide dimers of naproxen and ibuprofen can effectively inhibit the expression of iNOS.[9][10]

-

Modulation of Kinase Pathways: The signaling pathways that lead to iNOS expression often involve protein kinases. Some aryl propionic acid derivatives have demonstrated the ability to selectively inhibit the phosphorylation of key kinases, such as p38 mitogen-activated protein kinase (MAPK), without affecting other pathways like ERK-1/2 or JNK-1/2.[9] This suggests a targeted mechanism for reducing the inflammatory response.

-

Direct Neuronal Effects: Beyond anti-inflammatory actions, some short-chain fatty acids like propionic acid (PA) have been shown to have direct neuro-regenerative effects.[12] In models using human neurons derived from multiple sclerosis patients, PA was found to promote the recovery and regrowth of damaged neurites.[12] This suggests a dual role of these molecules in both suppressing damaging inflammation and promoting neuronal repair.

Table 2: Summary of Preclinical Studies on Neuroprotective Effects

| Compound/Derivative | Disease Model | Key Findings | Potential Mechanism | Reference |

| Naproxen/Ibuprofen Amide Dimers | LPS-stimulated BV2 microglia | Reduced expression of iNOS, a key neuroinflammatory enzyme.[9] | Selective inhibition of p38 MAPK phosphorylation.[9] | |

| Propionic Acid (PA) | Human iPSC-derived neurons (MS model) | Promoted recovery and regrowth of damaged neurites.[12] | Activation of anti-oxidative responses. | |

| R-flurbiprofen | Alzheimer's Disease (clinical trials) | Modulated gamma-secretase activity to lower Aβ42 production. | Selective Aβ42-lowering agent. |

Other Potential Activities

Review articles also point to a broader spectrum of biological activities for aryl propionic acid derivatives, although these areas are less explored than oncology and neurology. These include:

These findings suggest that the aryl propionic acid scaffold is a versatile template for developing drugs targeting a wide range of conditions. The possible improvements in activity can often be achieved through slight modifications of the substituents on the core structure.[2][4]

Part 3: Key Experimental Methodologies

To facilitate further research, this section provides detailed, step-by-step protocols for key assays relevant to the therapeutic applications discussed.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Principle: This is a colorimetric assay that measures the peroxidase activity of COX. The enzyme catalyzes the reaction of arachidonic acid to PGG2, which is then reduced to PGH2, producing an oxidized TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) chromogen that can be measured at 590 nm.

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric substrate)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrates to their final working concentrations in the assay buffer.

-

Plate Setup:

-

Add 150 µL of Assay Buffer to the "Blank" wells.

-

Add 10 µL of DMSO to the "100% Initial Activity" wells.

-

Add 10 µL of the test compound at various concentrations to the "Inhibitor" wells.

-

-

Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the "Blank".

-

Incubation: Gently shake the plate and incubate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the Arachidonic Acid solution to all wells to initiate the reaction.

-

Color Development: Immediately add 20 µL of TMPD solution to all wells.

-

Measurement: Shake the plate for 1 minute and immediately read the absorbance at 590 nm using a microplate reader.

-

Calculation: Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot the results to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Selected cancer cell line (e.g., HT29, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The therapeutic landscape of aryl propionic acids is undergoing a significant expansion. While their role as potent anti-inflammatory agents is firmly established, their future lies in the exploration of COX-independent pathways that influence cancer progression and neurodegeneration. The ability of these compounds to modulate complex cellular processes such as apoptosis, cell cycle regulation, and neuroinflammation opens up exciting avenues for drug development.[6][9] Future research should focus on synthesizing novel derivatives with enhanced specificity for non-COX targets to improve therapeutic efficacy and minimize the side effects associated with traditional NSAIDs.[13] The versatility of the aryl propionic acid scaffold ensures that it will remain a subject of intense scientific inquiry and a source of novel therapeutic agents for years to come.

References

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

-

Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1855-1874. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]

-

Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-88. [Link]

-

Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

-

Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Open-Access Publications from the University of California. [Link]

-

Zellweger, T., et al. (2007). The aryl propionic acid R-flurbiprofen selectively induces p75NTR-dependent decreased survival of prostate tumor cells. Cancer Research, 67(7), 3254-62. [Link]

-